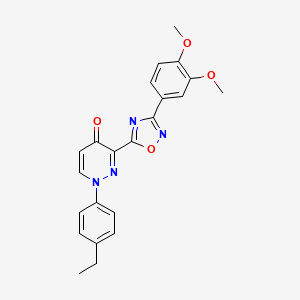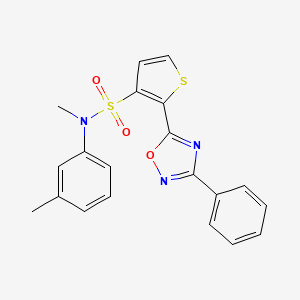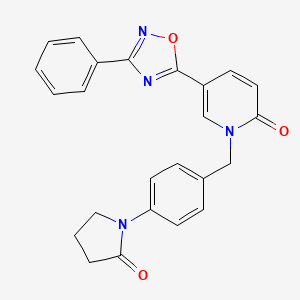![molecular formula C19H23N3O4S B3226109 N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251673-49-0](/img/structure/B3226109.png)
N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Übersicht
Beschreibung
N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, MPSP, and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of MPSP is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines. MPSP has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of several genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
MPSP has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. In addition, MPSP has been found to induce apoptosis in cancer cells, reduce the proliferation of cancer cells, and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPSP has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. It has also been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, there are also some limitations associated with MPSP. Its mechanism of action is not fully understood, and further research is required to elucidate its therapeutic potential. In addition, the toxicity and pharmacokinetics of MPSP need to be evaluated before it can be used for clinical applications.
Zukünftige Richtungen
There are several future directions for research on MPSP. One direction is to elucidate its mechanism of action and identify the molecular targets that are involved in its anti-inflammatory and anti-tumor properties. Another direction is to evaluate its toxicity and pharmacokinetics in animal models and humans. In addition, the potential of MPSP as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored further. Finally, the development of novel analogs of MPSP with improved therapeutic properties is another potential direction for research.
Wissenschaftliche Forschungsanwendungen
MPSP has been found to exhibit potential therapeutic applications in several research studies. It has been reported to possess anti-inflammatory, analgesic, and anti-tumor properties. In addition, MPSP has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-6-5-7-16(12-15)20-18(23)14-21-13-17(8-9-19(21)24)27(25,26)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGJDDIDOWOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3226030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3226037.png)

![N-(3-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3226044.png)

![1-(4-bromobenzoyl)-1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3226056.png)
![1-(4-fluorobenzyl)-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3226064.png)


![4-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3226075.png)
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B3226088.png)
![N-[(2-azepan-1-ylpyridin-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B3226096.png)

